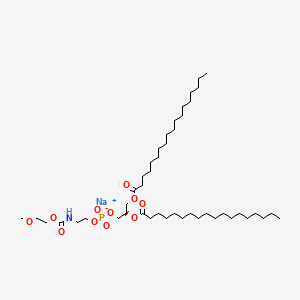
Mpeg-2000-dspe
Übersicht
Beschreibung
MPEG-2000-DSPE is a phospholipid PEG conjugate that possesses both hydrophilic and hydrophobic properties . It is used in the synthesis of liposomes, enhancing their hydrophilicity, and consequently increasing their longevity in the blood circulation. This compound is commonly employed for the investigation of anticancer and antimalarial agents .
Synthesis Analysis
MPEG-2000-DSPE is used in the synthesis of liposomes, increasing the hydrophilicity on the surface of liposomes, and consequently increasing the longevity of liposomes in the blood circulation for the study of anticancer and antimalarial agents .Molecular Structure Analysis
MPEG-2000-DSPE has a molecular formula of (C2H4O)nC43H84NO10P . It is a phospholipid PEG conjugate with a terminal DSPE group on the PEG end . DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a C18 saturated phospholipid with high hydrophobicity .Chemical Reactions Analysis
MPEG-2000-DSPE is used in the synthesis of liposomes for the delivery of anticancer and antimalarial agents . It increases the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation .Physical And Chemical Properties Analysis
MPEG-2000-DSPE has a molecular formula of C45H87NNaO11P . It is stored at -20°C, protected from light, and sealed . It is soluble in warm water, methanol, chloroform, etc .Wissenschaftliche Forschungsanwendungen
1. Stealth Lipid Nanoparticles
MPEG-2000-DSPE has been used in preparing stealth lipid nanoparticles. A study evaluated novel amphiphilic conjugates of MPEG with carboxylic acids and a lipoamino acid as a lipid anchor for surface modification of drug nanocarriers. These nanoparticles were characterized for their technological properties and stability in serum, and an in vitro assay confirmed their ability to hinder or retard internalization by endocytic cells (Pignatello et al., 2013).
2. Micellar Formulations for Solubility Enhancement
MPEG-2000-DSPE has been utilized in micellar formulations to increase the solubility of lipophilic compounds. A study described using MPEG-2000-DSPE for creating small micelles to formulate benzoporphyrins, demonstrating their stability and efficiency for potential clinical applications (Zhang et al., 2003).
3. Gene Delivery Systems
In gene delivery, MPEG-2000-DSPE-coated lipid nanocapsules have been developed for stable and non-toxic delivery of genetic material. These nanocapsules showed enhanced in vivo circulation time and tumor accumulation, making them promising vectors for passive tumor targeting (Morille et al., 2010).
4. NIR-II Fluorescence Imaging
In the field of imaging, MPEG-2000-DSPE has been used to encapsulate rare earth doped nanoparticles for NIR-II fluorescence imaging. This application is significant for noninvasive skeletal system mapping and diagnosing bone diseases (He et al., 2019).
5. Targeting Folate Receptor
MPEG-2000-DSPE has been synthesized for targeting the folate receptor. Conjugates of folic acid-poly(ethylene glycol)-distearoylphosphatidylethanolamine (FA-PEG-DSPE) were used in liposomes for enhanced binding to tumor cells, demonstrating its potential in targeted drug delivery systems (Gabizon et al., 1999).
6. PEGylation of Lyotropic Liquid Crystalline Particles
MPEG-2000-DSPE has been studied for PEGylation of lyotropic liquid crystalline particles. This application is important for formulating injectable long-circulating nanoparticulate drug formulations, offering a method for surface modification of cubosomal and hexosomal particles (Nilsson et al., 2014).
Wirkmechanismus
MPEG-2000-DSPE is a derivative of phosphatidylethanolamine and is used to increase the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .
Safety and Hazards
Zukünftige Richtungen
The dual-ligand drug delivery systems, which include MPEG-2000-DSPE, are expected to be promising in the development of specific and efficient methods for tumor treatment . The superior tumor-targeting effect of these systems and the modulation of the tumor microenvironment with the exhaustion of TAMs contribute to their potential .
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQKOADWDBV-NRONOFSHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mpeg-2000-dspe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




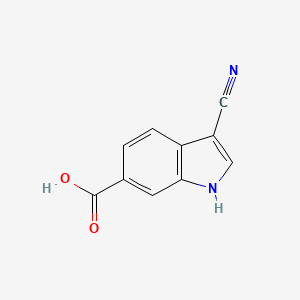
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
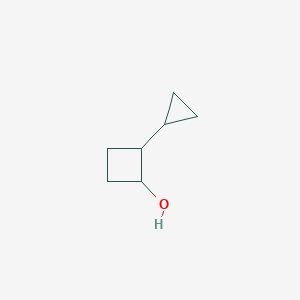
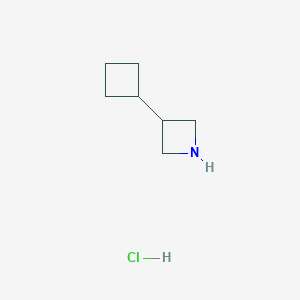
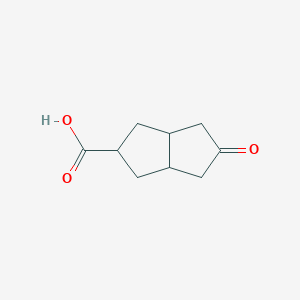

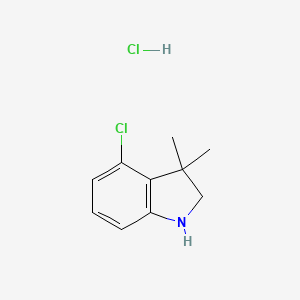
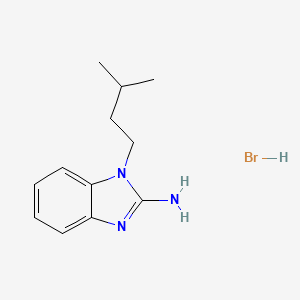


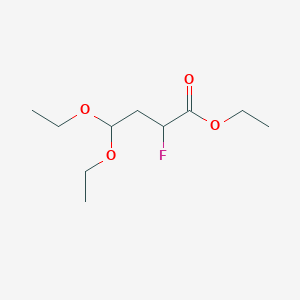

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)